molecular formula C42H68O13 B11935240 Sailkosaponin D,(S)

Sailkosaponin D,(S)

Cat. No.: B11935240
M. Wt: 781.0 g/mol
InChI Key: VDICFISFVFOIRL-WFRGYESZSA-N
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Description

Saikosaponin D (SSd) is an oleanane-type triterpenoid saponin primarily isolated from Radix Bupleuri (Chaihu), a traditional Chinese herb. Its molecular formula is C₄₂H₆₈O₁₃, characterized by a 13,28-epoxy ether group on the aglycone (oleanolic acid) and a β-(1→3)-linked disaccharide moiety (glucose and rhamnose) . SSd exhibits diverse pharmacological activities, including hepatoprotective, anti-inflammatory, and anticancer effects. For instance, it inhibits liver fibrosis by modulating TGF-β/Smad signaling pathways and shows cytotoxic activity against cancer cell lines (KB: ED₅₀ = 9.2 μg/mL; P388: ED₅₀ = 1.1 μg/mL) . Recent advances in synthesis enable efficient glycosylation strategies to construct its complex sugar chains .

Properties

Molecular Formula

C42H68O13

Molecular Weight

781.0 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(2R,9R,10S)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-(hydroxymethyl)oxan-4-yl]oxy-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C42H68O13/c1-21-28(46)30(48)31(49)34(52-21)55-33-29(47)22(18-43)53-35(32(33)50)54-27-10-11-37(4)23(38(27,5)19-44)8-12-39(6)24(37)9-13-42-25-16-36(2,3)14-15-41(25,20-51-42)26(45)17-40(39,42)7/h9,13,21-35,43-50H,8,10-12,14-20H2,1-7H3/t21-,22-,23?,24?,25?,26-,27+,28-,29+,30+,31-,32-,33+,34+,35+,37?,38+,39?,40?,41?,42?/m1/s1

InChI Key

VDICFISFVFOIRL-WFRGYESZSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3CCC4(C([C@]3(C)CO)CCC5(C4C=CC67C5(C[C@H](C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(OC(C2O)OC3CCC4(C(C3(C)CO)CCC5(C4C=CC67C5(CC(C8(C6CC(CC8)(C)C)CO7)O)C)C)C)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Solvent-Based Percolation

Ethanol-water mixtures (50–70% ethanol) are widely used due to their ability to solubilize saponins while minimizing polysaccharide co-extraction. A patented method involves:

  • Percolation Parameters :

    VariableRange
    Solvent volume5–20× material weight
    Flow rate5–500 mL/min
    Temperature25–40°C
    • Yield : 30–60% total saikosaponins (a + d).

Aqueous Extraction with Electromagnetic Assistance

A study optimized water-based extraction using electromagnetic cracking:

  • Optimal Conditions :

    ParameterValue
    Extraction time2.5 min
    Particle size80 mesh
    Solid-liquid ratio1:28 (g/mL)
    • Output : 8.42 mg/g SSa + SSd, surpassing ultrasound (8.30 mg/g) and decoction (7.85 mg/g).

Pressurized Solvent Extraction (PSE)

High-pressure systems (e.g., 10–15 bar) enhance solvent penetration, reducing extraction time by 40% compared to conventional percolation.

Purification Strategies

Crude extracts require purification to isolate SSd from co-extracted compounds (e.g., flavonoids, polysaccharides).

Macroporous Resin Chromatography

The dominant industrial method employs non-polar resins (e.g., D101, AB-8):

  • Protocol :

    • Adsorption : Load extract at 1–2 BV/h.

    • Washing : 30% ethanol removes impurities.

    • Elution : 70–90% ethanol recovers SSd.

    • Regeneration : Resin reused 2–4 cycles before regeneration with NaOH.

  • Purity : 50–80% total saponins, with SSd constituting 35–60%.

Gradient Solvent Partitioning

Ethyl acetate and n-butanol sequential partitioning enriches SSd by polarity differences.

Analytical Quality Control

High-performance liquid chromatography (HPLC) ensures batch consistency:

  • Column : SB-C18 (4.6 × 250 mm, 5 μm).

  • Mobile Phase : Acetonitrile-water gradient (210 nm detection).

  • Validation :

    ParameterSSaSSd
    Linearity (μg/mL)50.70–202.8050.50–202.00
    LOD (μg/mL)0.050.04
    Recovery (%)98.23–102.4798.84–102.06

Industrial Scalability and Challenges

While lab-scale methods achieve >60% purity, industrial adaptation faces hurdles:

  • Solvent Recovery : Ethanol distillation systems add 15–20% to operational costs.

  • Resin Fouling : Polysaccharides clog resins, necessitating frequent regeneration.

  • Yield-Energy Tradeoff : Electromagnetic extraction reduces time but increases power consumption by 30%.

Emerging Technologies

Enzyme-Assisted Extraction

Cellulase and pectinase pretreatment increases SSd yield by 12–18% by degrading cell walls.

Supercritical CO₂ Extraction

Pilot studies show 89% purity at 300 bar/50°C, though scalability remains unproven .

Chemical Reactions Analysis

Fragmentation Pathways in Mass Spectrometry

SSD exhibits characteristic fragmentation patterns under electrospray ionization (ESI) conditions, critical for structural identification:

Ion Type m/z ValueLost Fragment (Da)Structural ImplicationSource
[M−H]⁻779-Intact molecular ion
Y₁ ion617162 (Glucosyl)Terminal glucosyl group cleavage
X₀ ion54176 (Furanose)Intracyclic breakage of fucopyranoside
[Aglycone−H]⁻471308 (Sacch. chain)Complete saccharide chain loss
[Aglycone−CH₃OH−H]⁻43932 (Methanol)Methanol loss at C₄ position

Epimeric differentiation (e.g., SSD vs. SSa) relies on retention time disparities: β-OH at C₁₆ elutes earlier than α-OH epimers in reverse-phase chromatography .

Acetylation Derivatives

SSD undergoes site-specific acetylation, altering its analytical behavior:

  • 6″-O-Acetyl-SSD : Acetyl substitution at the C6 position of the glucosyl moiety modifies ESI⁺ fragmentation, producing distinct [aglycone-nH₂O + H]⁺ ions (n = 1–3) .

  • 2″-O-Acetyl-SSD : Substitution at the C2 position generates unique fragment ions at m/z 805 ([M–H₂O + H]⁺) due to preferential OH loss at C₁₆ .

These derivatives are instrumental in profiling trace saikosaponins in complex matrices .

Enzymatic Interactions and Metabolic Reactions

SSD interacts with cytochrome P450 (CYP) enzymes, influencing its pharmacokinetics:

  • CYP1A2/CYP2D6 Induction : SSD upregulates enzyme activity in HepaRG cells, enhancing metabolic clearance .

  • CYP3A4 Suppression : Molecular docking predicts SSD binding to CYP3A4’s active site, though experimental validation is pending .

Molecular Docking with FTO Protein

SSD inhibits fat mass and obesity-associated (FTO) protein, an m⁶A RNA demethylase:

Parameter Value/InteractionSource
Target PDB ID2HYU6AKW
Docking SoftwareAutoDock 4.2.6 (Lamarckian Genetic Algorithm)
Binding Affinity-8.2 kcal/mol
Key ResiduesHydrogen bonds with Arg96, hydrophobic interactions
IC₅₀ (m⁶A Demethylation)12.5 µM

This interaction underlies SSD’s anti-leukemic effects by stabilizing m⁶A RNA modifications .

Oxidative Degradation Pathways

SSD mitigates oxidative stress via direct ROS scavenging and upstream signaling modulation:

  • ROS Elimination : Neutralizes H₂O₂-induced radicals in PC12 cells, reducing malondialdehyde (MDA) by 43% .

  • PI3K/AKT/Nrf2 Activation : Enhances antioxidant enzyme synthesis (e.g., SOD, catalase) in CKD models .

Glycosidic Bond Hydrolysis

Acid hydrolysis cleaves SSD’s glycosidic bonds, yielding prosapogenins:

  • Prosaikogenin F/G : Generated via sequential loss of glucosyl and fucopyranoside groups under mild acidic conditions .

  • Aglycone Stability : The oleanane-type triterpene core remains intact below pH 3 but degrades at higher acidity .

Scientific Research Applications

Pharmacological Properties

SSD exhibits a range of pharmacological effects, including:

  • Anti-inflammatory : SSD inhibits pro-inflammatory cytokines and enzymes, such as inducible nitric oxide synthase and cyclooxygenase-2, through the modulation of the nuclear factor-κB signaling pathway .
  • Antioxidant : It protects against oxidative stress by enhancing antioxidant enzyme activity and reducing reactive oxygen species levels .
  • Anti-apoptotic : SSD has been shown to prevent apoptosis in various cell types, contributing to its protective effects in tissue injury .
  • Anti-fibrotic : The compound modulates the transforming growth factor β/Smads signaling pathway to inhibit collagen production in fibroblasts, demonstrating its antifibrotic capabilities .
  • Anticancer : SSD exhibits potent anti-tumor effects against multiple cancer types by targeting various molecular pathways, including the signal transducer and activator of transcription 3 and β-catenin pathways .

Liver Diseases

SSD is traditionally used in managing chronic liver inflammation and viral hepatitis. Studies indicate that it can mitigate liver injury by reducing inflammation and fibrosis, making it a candidate for liver disease therapy .

Cancer Treatment

SSD has shown efficacy in sensitizing drug-resistant cancer cells to chemotherapy. For example, it enhances the sensitivity of ovarian cancer cells to cisplatin by promoting mitochondrial fission and inducing apoptosis through calcium signaling pathways . Additionally, SSD inhibits proliferation in non-small cell lung cancer and triple-negative breast cancer cells via specific signaling pathway disruptions .

Neurological Disorders

Research indicates that SSD protects neuronal cells from oxidative damage and apoptosis, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Immune Regulation

SSD has immunomodulatory effects, helping to balance T-helper cell responses. It alleviates autoimmune conditions like Hashimoto's thyroiditis by promoting M2 macrophage differentiation .

Cardiovascular Health

Studies have demonstrated SSD's protective effects against myocardial injury, indicating its potential use in cardiovascular diseases .

Case Studies

Several case studies have highlighted SSD's therapeutic potential:

  • Ovarian Cancer : A study demonstrated that SSD enhances cisplatin-induced apoptosis in drug-resistant ovarian cancer cells by upregulating mitochondrial fission proteins and inhibiting matrix metalloproteinases .
  • Endometrial Cancer : Research showed that SSD influences cell cycle regulation by upregulating p21 and Cyclin B, leading to G2/M phase retention in endometrial cancer cells, alongside activating apoptosis pathways .
  • Osteosarcoma : Investigations revealed that SSD significantly suppresses osteosarcoma cell proliferation through mechanisms involving tumor protein 53 upregulation and caspase activation, indicating its potential as an adjunct therapy for this malignancy .

Data Summary Table

Application AreaMechanism of ActionKey Findings
Liver DiseasesAnti-inflammatory, anti-fibroticReduces liver inflammation and fibrosis
Cancer TreatmentInduces apoptosis, disrupts signaling pathwaysSensitizes resistant cancer cells
Neurological DisordersAntioxidant, anti-apoptoticProtects neuronal cells from damage
Immune RegulationModulates T-helper cell balanceAlleviates autoimmune conditions
Cardiovascular HealthProtects against myocardial injuryImproves cardiac function

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The table below compares SSd with other triterpenoid saponins containing analogous aglycone cores or sugar moieties:

Compound CAS Number Molecular Formula Key Structural Features Source Plant
Saikosaponin D 20874-52-6 C₄₂H₆₈O₁₃ 13,28-epoxy oleanane; β-(1→3)-diglucose-rhamnose Radix Bupleuri
Calendasaponin D 358732-35-1 Not reported Oleanane aglycone; mono/di-saccharide variants Calendula officinalis
Basellasaponin D 354552-06-0 Not reported Oleanane core; unique hydroxylation patterns Basella alba
Kalopanax Saponin D Not provided Not reported Hederagenin-derived aglycone; complex glycosylation Kalopanax septemlobus
Saikosaponin C 20736-08-7 C₄₈H₇₈O₁₈ Similar aglycone; additional glucose residues Radix Bupleuri

Key Observations :

  • Aglycone Variations: While SSd and Saikosaponin C share an oleanane backbone, Saikosaponin C has extra glucose units, altering solubility and bioavailability . Kalopanax Saponin D uses hederagenin instead of oleanolic acid, impacting receptor binding .
  • Glycosylation: SSd’s β-(1→3)-linked disaccharide is distinct from Calendasaponin D’s simpler monosaccharide attachments, influencing membrane permeability .

Pharmacological Activities

Anticancer Effects
  • SSd : Demonstrates dose-dependent cytotoxicity against HepG2 cells (10 μg/mL) and P388 leukemia .
  • Basellasaponin D: Limited data on anticancer activity, though Murakami et al. (2001) noted anti-inflammatory properties .
  • Kalopanax Saponin D: Exhibits immunomodulatory effects but lacks direct cytotoxicity reports .
Hepatoprotective Activity
  • SSd : Reduces liver fibrosis via TGF-β/Smad pathway inhibition and oxidative stress mitigation .
  • Saikosaponin C : Shows weaker hepatoprotection compared to SSd due to structural bulkiness .

Biological Activity

Saikosaponin D (SSD), a bioactive compound derived from the traditional medicinal plant Bupleurum falcatum , has garnered significant attention for its diverse biological activities, particularly in cancer therapy and anti-inflammatory responses. This article aims to comprehensively review the biological activity of SSD, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Overview of Saikosaponin D

Saikosaponins are a class of triterpenoid saponins known for their pharmacological properties. SSD is recognized as the most potent among these compounds, exhibiting various biological effects such as antitumor , anti-inflammatory , and antioxidant activities .

Antitumor Activity

  • Targeting Cancer Pathways : SSD has been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines by modulating key signaling pathways:
    • Acute Myeloid Leukemia (AML) : SSD targets the FTO/m6A signaling pathway, leading to increased m6A RNA methylation, which promotes apoptosis and cell cycle arrest in AML cells .
    • Non-Small Cell Lung Cancer (NSCLC) : In NSCLC, SSD enhances the efficacy of gefitinib by inhibiting the STAT3/Bcl-2 signaling pathway, thereby increasing apoptosis .
  • Case Studies :
    • A study demonstrated that SSD significantly inhibited Hep3B cell viability and enhanced chemosensitivity to ganciclovir in a xenograft mouse model .
    • Another study indicated that SSD suppressed proliferation and migration in esophageal squamous cell carcinoma by inhibiting the PI3K-AKT pathway .

Anti-inflammatory Effects

SSD exhibits potent anti-inflammatory properties by reducing pro-inflammatory cytokine levels and inhibiting key enzymes involved in inflammation:

  • In LPS-exposed RAW264.7 cells, SSD significantly decreased nitric oxide and prostaglandin E2 levels by inhibiting inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) .
  • It also modulates inflammatory pathways through the inhibition of nuclear factor kappa B (NF-kB) signaling .

Antioxidant Activity

Recent studies have highlighted the antioxidant capabilities of SSD, which contribute to its protective effects against oxidative stress:

  • SSD shows significant scavenging activity against DPPH and ABTS radicals, indicating its potential as a natural antioxidant .

Summary of Biological Activities

The following table summarizes the key biological activities of Saikosaponin D:

Biological Activity Mechanism References
AntitumorInhibition of FTO/m6A signaling; modulation of STAT3/Bcl-2 pathway
Anti-inflammatoryInhibition of iNOS and COX-2; modulation of NF-kB pathway
AntioxidantScavenging DPPH and ABTS radicals

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